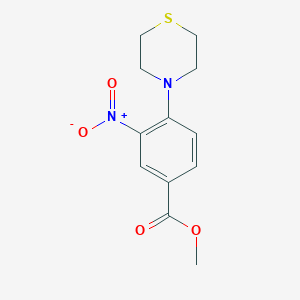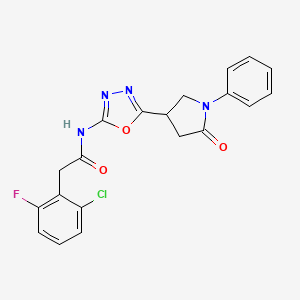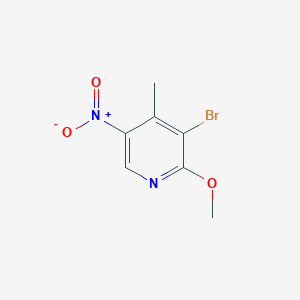
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (BFCPA) is a synthetic organic compound that has been studied extensively in recent years due to its potential biological applications. BFCPA is a member of the bromo-fluoro-chloro-propanoic acid (BFPCA) family of compounds, which have been studied for their ability to bind to and activate nuclear receptors, such as the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). BFCPA has several advantages over other members of the BFPCA family, including its high solubility in water and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is utilized in the development of radiotracers for PET (Positron Emission Tomography) imaging. The feasibility of nucleophilic displacement of bromide with [18F]fluoride is demonstrated in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antipathogenic Applications
The chemical structure of this compound contributes to the antimicrobial and antipathogenic properties of various derivatives. For instance, thiourea derivatives, including those with bromide or fluorine atoms, have demonstrated significant activity against bacterial strains capable of biofilm formation, suggesting potential development into antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).
Synthesis of Pharmaceutical Intermediates
This compound plays a role in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, a widely used cholesterol-lowering medication. The synthesis involves condensation reactions using derivatives of this compound (Yi-fan, 2010).
Cancer Research
Derivatives of this compound have been evaluated for their cytotoxic effects against cancer cells. Some compounds show significant cytotoxicity and selectivity, particularly against HeLa cells, and are investigated as potential inhibitors of epidermal growth factor receptor tyrosine kinase, a key target in cancer therapy (Mphahlele, Paumo & Choong, 2017).
Wirkmechanismus
Target of Action
A structurally similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, has been reported to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of long-term diabetes complications.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBYEGRJYBWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)





![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)



![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
